
2-(((Benzyloxy)carbonyl)amino)-2-(4-iodophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((Benzyloxy)carbonyl)amino)-2-(4-iodophenyl)acetic acid is an organic compound that belongs to the class of acetic acids This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and an iodophenyl group attached to the acetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-(4-iodophenyl)acetic acid typically involves multiple steps:
Formation of the Benzyloxycarbonyl Group: The starting material, often a phenylacetic acid derivative, is reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the benzyloxycarbonyl-protected intermediate.
Introduction of the Iodophenyl Group: The intermediate is then subjected to an iodination reaction using iodine and a suitable oxidizing agent like sodium iodate or hydrogen peroxide to introduce the iodophenyl group.
Amino Group Addition:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-2-(4-iodophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced derivatives.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkyl halides in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
2-(((Benzyloxy)carbonyl)amino)-2-(4-iodophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-2-(4-iodophenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the iodophenyl group can enhance its binding affinity and specificity towards certain targets, leading to desired biological effects. The benzyloxycarbonyl group can also play a role in protecting the compound from metabolic degradation, thereby increasing its stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)-2-(4-bromophenyl)acetic acid: Similar structure but with a bromine atom instead of iodine.
2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid: Similar structure but with a chlorine atom instead of iodine.
2-(((Benzyloxy)carbonyl)amino)-2-(4-fluorophenyl)acetic acid: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodophenyl group in 2-(((Benzyloxy)carbonyl)amino)-2-(4-iodophenyl)acetic acid makes it unique compared to its bromine, chlorine, and fluorine analogs. The iodine atom can impart distinct chemical and biological properties, such as increased molecular weight, enhanced lipophilicity, and potentially different reactivity patterns. These unique features can influence the compound’s behavior in various applications, making it a valuable subject of study in scientific research.
Propiedades
Fórmula molecular |
C16H14INO4 |
|---|---|
Peso molecular |
411.19 g/mol |
Nombre IUPAC |
2-(4-iodophenyl)-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C16H14INO4/c17-13-8-6-12(7-9-13)14(15(19)20)18-16(21)22-10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,21)(H,19,20) |
Clave InChI |
KDFJKBNVWQIZMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=C(C=C2)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


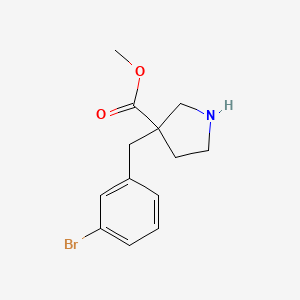
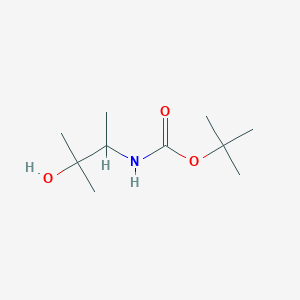
![2-((1S,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-amine](/img/structure/B13551564.png)
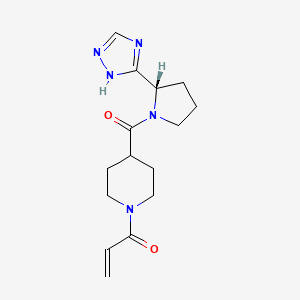

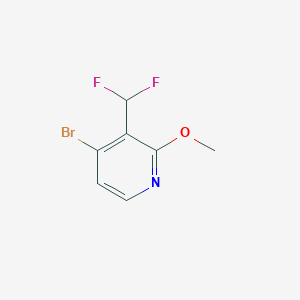

![tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate](/img/structure/B13551587.png)
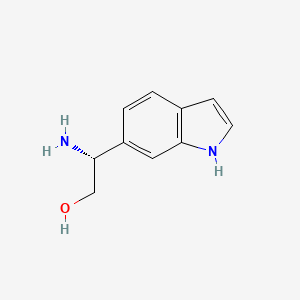

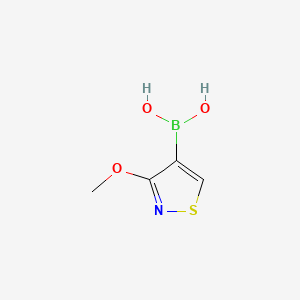
![Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate](/img/structure/B13551615.png)

![tert-butyl N-[(2R,3S)-3-hydroxybutan-2-yl]carbamate](/img/structure/B13551622.png)
